![molecular formula C15H15ClN4S B2712651 4-Butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine CAS No. 893912-57-7](/img/structure/B2712651.png)
4-Butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-Butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Synthesis Analysis
The synthesis of this compound involves the use of both green and conventional methods . The process involves one-pot multicomponent reactions . The synthesized candidates were chemically confirmed using spectroscopic methods .Molecular Structure Analysis
The molecular structure of this compound was confirmed using spectroscopic methods . The compound features the privileged pyrazolo[3,4-d]pyrimidine scaffold .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include one-pot multicomponent reactions . The reaction mechanism was illustrated using DFT .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were determined using various methods. The elemental analysis and spectral data (IR and NMR) of the produced compounds were compatible with the predicted structures .科学的研究の応用
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including derivatives such as 4-butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine, have been explored for their affinity towards adenosine receptors. Research has shown that these compounds exhibit A1 adenosine receptor affinity, with specific substituents enhancing activity. The exploration into N1- and N5-position substitutions has led to compounds with improved adenosine receptor affinity, useful in studying adenosine receptor-mediated physiological effects (Harden, Quinn, & Scammells, 1991).
Antiproliferative and Proapoptotic Agents
Another significant application is the use of pyrazolo[3,4-d]pyrimidine derivatives as antiproliferative and proapoptotic agents, particularly in cancer research. These compounds have shown potential in blocking the growth of cancer cells by interfering with the phosphorylation of Src, thereby acting as proapoptotic agents through the inhibition of the antiapoptotic gene BCL2. Their activity against cancer cell lines such as A431 and 8701-BC highlights their potential in cancer therapy (Carraro et al., 2006).
Antimicrobial Activity
Derivatives of pyrazolo[3,4-d]pyrimidine have also been synthesized with various moieties to test their antimicrobial activity. Compounds with specific structural features have shown promising activity comparable to standard antibiotics, indicating their potential as new antimicrobial agents. This area of research contributes to the development of novel therapeutic options for treating infections (Ghorab, Ismail, Abdel-Gawad, & Abdel ‐ Aziem, 2004).
Structural Studies
Structural analysis and crystallization of pyrazolo[3,4-d]pyrimidine derivatives have provided insights into their molecular configurations and interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds, facilitating the design of molecules with targeted biological activities (El Fal et al., 2014).
作用機序
将来の方向性
The compound has shown promising results as a CDK2 inhibitor, displaying potent dual activity against examined cell lines and CDK2 . It has been selected for further investigations . Future research may focus on its potential as a cancer treatment, particularly given its cytotoxic activities against certain cell lines .
特性
IUPAC Name |
4-butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4S/c1-2-3-8-21-15-13-9-19-20(14(13)17-10-18-15)12-6-4-11(16)5-7-12/h4-7,9-10H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMFWTWLTDDLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2712568.png)
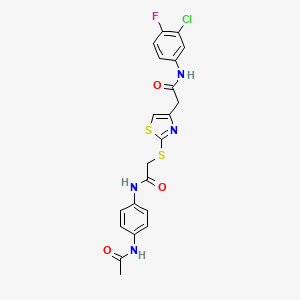
![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2712572.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2712573.png)
![4-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B2712574.png)
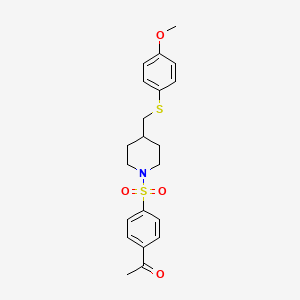

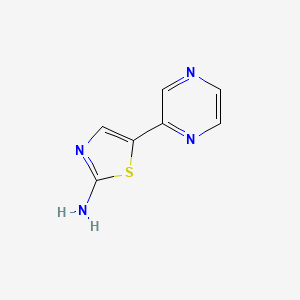
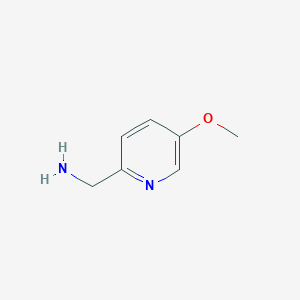
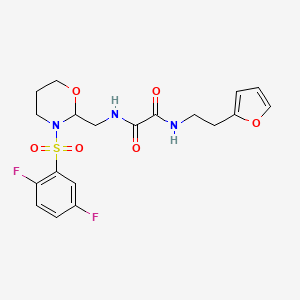
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2712588.png)
![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2712589.png)

